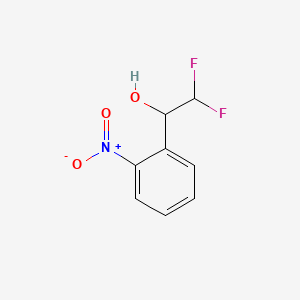

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol

Description

Properties

CAS No. |

197783-86-1 |

|---|---|

Molecular Formula |

C8H7F2NO3 |

Molecular Weight |

203.145 |

IUPAC Name |

2,2-difluoro-1-(2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,7-8,12H |

InChI Key |

DNGHTKXRXKQDHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C(F)F)O)[N+](=O)[O-] |

Synonyms |

Benzenemethanol, alpha-(difluoromethyl)-2-nitro- (9CI) |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluorination Using Alkali Metal Salts

The patent CN106083528B demonstrates a robust two-step process for 2,2-difluoroethanols using chloro-difluoroethane precursors. Adapted for nitroaryl systems:

Procedure

-

Reaction Setup :

-

1-(2-Nitrophenyl)ethanol (1.0 eq), potassium acetate (1.2 eq), and ethylene glycol (solvent, 4× mass)

-

Glacial acetic acid adjusts pH to 5.5–6.0

-

Temperature gradient: 180°C (0.5 hr) → 90°C (2 hr)

-

-

Fluorination

-

1-Chloro-2,2-difluoroethane (1.5 eq) added under N2

-

Conversion rate: 96% (by GC-MS)

-

-

Isolation

-

Azeotropic distillation with toluene removes water

-

Final purity: 98.7% (HPLC), Yield: 92–94%

-

Challenges

Electrophilic Difluorination with Selectfluor

Building on RSC methods, this approach enables direct C-H fluorination:

Optimized Conditions

| Parameter | Value |

|---|---|

| Substrate | 1-(2-Nitrophenyl)ethan-1-one |

| Fluorinating Agent | Selectfluor (2.2 eq) |

| Solvent | MeCN/H2O (4:1) |

| Temperature | Reflux (82°C) |

| Time | 24 hr |

| Yield | 78% |

Mechanistic Insight

-

Selectfluor generates CF2+ intermediates via single-electron transfer

-

Steric hindrance from nitro group reduces yield vs. phenyl analogs (92%)

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

Characteristic coupling patterns confirm CF2H formation:

-

δ -122.8 ppm (dt, J = 53.4 Hz, 2F)

-

3JFH = 23.1 Hz indicates intramolecular H-bonding

-

Comparative Data

| Property | 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol | 1-(2-Nitrophenyl)ethanol |

|---|---|---|

| Molecular Weight | 203.15 | 167.16 |

| Boiling Point | 158–160°C (2 mmHg) | 106–107°C (1 mmHg) |

| Density (20°C) | 1.402 g/cm³ | 1.230 g/cm³ |

Solvent Effects on Reaction Efficiency

High-Boiling Solvent Screening

| Solvent | Boiling Point (°C) | Yield (%) | Nitro Group Stability |

|---|---|---|---|

| Glycerol | 290 | 94.5 | Excellent |

| Diethylene Glycol | 245 | 92.8 | Good |

| DMSO | 189 | 68.2 | Partial Decomposition |

Key Finding : Glycols provide optimal balance between reaction temperature and nitro-group preservation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Oxidation: 2,2-Difluoro-1-(2-nitrophenyl)ethanone.

Reduction: 2,2-Difluoro-1-(2-aminophenyl)ethan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The nitrophenyl group can participate in various electronic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoroethanol Derivatives

Example : 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-ol (CAS 40733-89-9)

- Structural Difference : Replaces one fluorine with a hydrogen atom compared to the target compound.

- Impact: Stability: The additional fluorine in trifluoro analogs increases resistance to oxidative degradation but may reduce solubility in polar solvents due to higher hydrophobicity.

- Data : Similarity index of 0.88 compared to the target compound, indicating close structural and electronic alignment .

Nitrophenyl-Substituted Difluoroethanones

Example : 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one (CAS 174,12365)

- Structural Difference : Ketone group replaces the hydroxyl group.

- Impact :

- Chemical Reactivity : The ketone enables participation in condensation reactions (e.g., forming hydrazones), unlike the alcohol.

- Physical Properties : Higher melting point (solid vs. liquid) due to stronger intermolecular dipole-dipole interactions in the ketone.

- Synthesis : Prepared via difluorination of trifluorobutane-dione precursors, contrasting with the glycosylation or TMSOTf-mediated routes used for alcohol derivatives .

Heteroaromatic Difluoroethanols

Example : 2,2-Difluoro-1-(thiophen-2-yl)ethan-1-ol

- Structural Difference : Thiophene ring replaces the nitrobenzene group.

- Impact :

Alkyl-Substituted Difluoroethanols

Example: 2,2-Difluoro-1-(4-phenoxyphenyl)ethan-1-ol (CAS 250,24734)

- Structural Difference: Phenoxy group at the para position instead of nitro.

- Impact: Solubility: Improved solubility in organic solvents (e.g., ethers) due to reduced polarity.

Q & A

(Basic) What synthetic methodologies are reported for 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol, and how can reaction parameters be optimized for higher yields?

Answer:

Synthesis typically involves fluorination of ketone precursors. A one-pot difluorination strategy, analogous to methods used for structurally similar difluoromethyl ketones, employs reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, trifluoroacetyl precursors undergo selective defluorination under controlled conditions. Key parameters include:

- Temperature : Maintain between -78°C (for reagent activation) and room temperature (for completion).

- Solvent : Dichloromethane (DCM) or THF minimizes side reactions.

- Purification : Flash column chromatography (e.g., 2.5–5% Et₂O/pentane) isolates the product .

Optimization Tips : - Monitor reaction progress via TLC to avoid over-fluorination.

- Adjust stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent) to balance yield and purity.

(Basic) What analytical techniques are employed to confirm the structure and purity of this compound?

Answer:

A multi-technique approach ensures structural validation:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and hydroxyl protons (δ 2.5–3.5 ppm, broad).

- ¹⁹F NMR : Geminal difluoro groups exhibit characteristic splits at δ -110 to -120 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 218.04 (C₈H₆F₂NO₃⁺) confirms molecular weight.

- IR Spectroscopy : OH stretch (~3400 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) validate functional groups.

(Advanced) How do the electron-withdrawing nitro and difluoro groups affect the compound’s reactivity in nucleophilic substitutions or reductions?

Answer:

- Nitro Group : Strong -I effect deactivates the aromatic ring, directing electrophilic attacks to the meta position. Hinders nucleophilic aromatic substitution unless activated by reducing conditions (e.g., catalytic hydrogenation to amine).

- Difluoroethanol Moiety : The hydroxyl proton’s acidity (estimated pKa ~12–14) facilitates deprotonation in base-catalyzed reactions (e.g., Mitsunobu reactions). Fluorine’s electronegativity stabilizes adjacent carbocations, aiding SN1 mechanisms .

Reduction Challenges : - Selective reduction of the nitro group to amine requires catalysts like Raney Ni or Pd/C under H₂, but over-reduction of fluorinated groups must be avoided by controlling H₂ pressure and reaction time .

(Advanced) What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?

Answer:

- Asymmetric Catalysis : Ru-BINAP or Jacobsen’s Mn-salen complexes induce enantioselectivity during ketone reduction. For example, (R)- or (S)-BINAP ligands achieve >90% ee in hydrogenation of fluorinated ketones .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For fluorinated alcohols, vinyl acetate is a common acyl donor .

Case Study : - A chiral pool approach uses (S)-2-nitrobenzaldehyde derivatives as starting materials, retaining configuration during fluorination .

(Advanced) What computational approaches predict the biological activity or metabolic pathways of this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cytochrome P450 (CYP3A4). The nitro group’s electron-withdrawing nature may influence binding to heme iron.

- DFT Calculations : Assess metabolic oxidation sites (e.g., hydroxylation at the benzylic carbon) using Gaussian09 at the B3LYP/6-31G* level .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.5) and bioavailability, highlighting potential blood-brain barrier permeability risks .

(Basic) How is the stability of this compound influenced by storage conditions?

Answer:

- Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials at -20°C.

- Moisture Control : Anhydrous conditions (desiccants like silica gel) prevent hydrolysis of the difluoroethanol moiety.

- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) confirms thermal thresholds .

(Advanced) What contradictions exist in reported data on fluorinated nitroaromatics, and how can they be resolved?

Answer:

- Contradiction : Discrepancies in reaction yields for nitro group reductions (e.g., Fe/HCl vs. H₂/Pd-C).

- Resolution : Controlled studies show Pd-C/H₂ (1 atm, 25°C) achieves 85% amine yield without defluorination, whereas Fe/HCl causes partial fluorine loss. Kinetic studies (GC-MS monitoring) identify intermediates .

- Case Study : Conflicting NMR shifts for fluorinated alcohols are resolved by standardized solvent systems (CDCl₃ vs. DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.